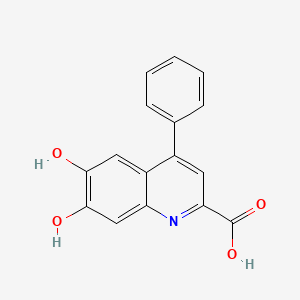

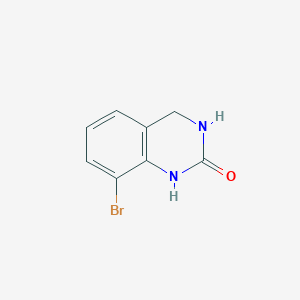

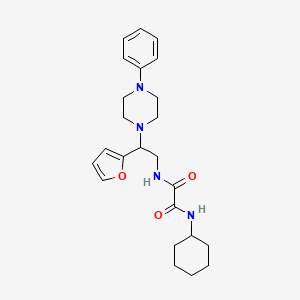

![molecular formula C18H15N3O4S B2932639 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide CAS No. 2034324-30-4](/img/structure/B2932639.png)

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several heterocyclic components, including a quinoline and a pyridine . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require a deep understanding of organic chemistry. For instance, the synthesis of quinoline derivatives often involves reactions such as the Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller and Conrad–Limpach .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline part of the molecule, for example, is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Quinoline, for example, can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoline, for example, is a colorless hygroscopic liquid with a strong odor .Scientific Research Applications

Antimalarial Activity

Quinoline derivatives have been historically significant in the treatment of malaria. The compound , due to its structural similarity to quinolines, may exhibit antimalarial properties. Quinoline-based drugs like Chloroquine and Mefloquine have been used to prevent and treat malaria by inhibiting the heme polymerase activity within the malaria parasite .

Antiarrhythmic Potential

Quinidine, a stereoisomer of quinine, is a quinoline derivative used as an antiarrhythmic agent to treat cardiac arrhythmias. Given the structural resemblance, the compound could be explored for its potential to modulate ion channels and stabilize cardiac electrical activity .

Anticancer Properties

Quinoline derivatives are known to possess anticancer activities. The compound’s interaction with cellular DNA and potential inhibition of topoisomerase enzymes could be investigated for therapeutic applications in oncology .

Antibacterial Applications

The structural complexity of quinoline derivatives allows them to interact with bacterial DNA and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. This compound could be studied for its efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Analgesic Effects

Quinoline derivatives can also exhibit anti-inflammatory and analgesic effects. Research could focus on the compound’s ability to inhibit pro-inflammatory cytokines and its use in managing pain and inflammation .

Chiral Ligand in Asymmetric Synthesis

Quinoline derivatives can serve as chiral ligands in asymmetric synthesis, which is vital in producing enantiomerically pure substances. The compound’s potential as a chiral ligand in catalytic reactions could be explored to enhance reaction selectivity .

properties

IUPAC Name |

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c22-18-17-14(7-12-25-17)6-10-21(18)11-9-20-26(23,24)15-5-1-3-13-4-2-8-19-16(13)15/h1-8,10,12,20H,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRWWTUGPRJABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NCCN3C=CC4=C(C3=O)OC=C4)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

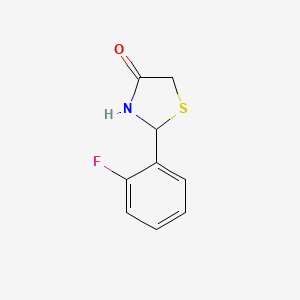

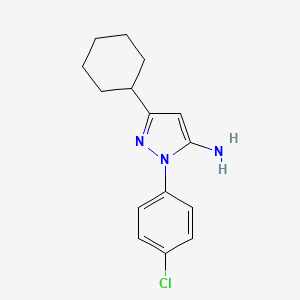

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932561.png)

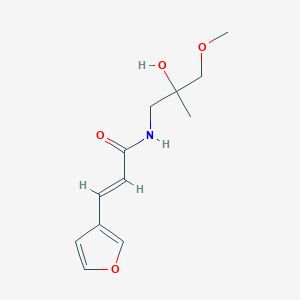

![N-[2,2-Bis(furan-2-yl)ethyl]-2-phenylmethoxyacetamide](/img/structure/B2932574.png)

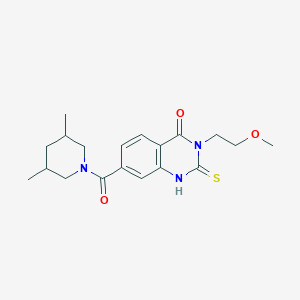

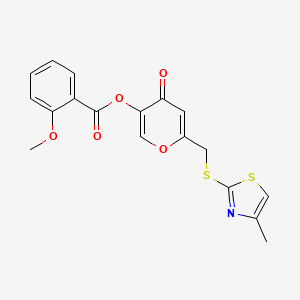

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-mesitylacetamide](/img/structure/B2932575.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932577.png)

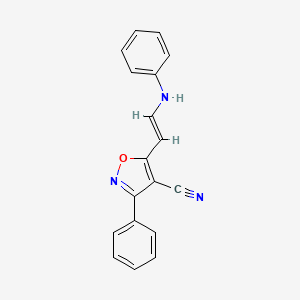

![N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2932578.png)